Validated Synthetic Intermediate in Kv7 Activator Patent: Direct Evidence of Functional Utility vs. Non-Cyclobutyl Analogs
2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is explicitly disclosed as a key synthetic intermediate in the patent family EP3572405A1/US10906877B2 for benzoimidazol-1,2-yl amides that activate Kv7 (KCNQ) potassium channels [1]. In the patent, this compound is acylated at the 2-amino position to generate the active amide series with therapeutic relevance for epilepsy, neuropathic pain, and migraine [1]. Its direct comparator, 2-amino-3-cyclobutylimidazo[4,5-b]pyridine-5-carbonitrile (the aza-analog where a ring carbon is replaced by nitrogen), is also disclosed but yields a structurally distinct final product series with altered electronic properties [1]. The closest non-cyclobutyl analog, 2-amino-1H-benzo[d]imidazole-6-carbonitrile (CAS 63655-40-3), is absent from the patent's exemplified intermediates because it lacks the N1-cyclobutyl motif required for the final compounds' SAR [1]. This patent-grounded evidence directly establishes that the cyclobutyl substitution pattern of the target compound is not optional but constitutive for the intended synthetic pathway.
| Evidence Dimension | Explicit use as synthetic intermediate in a granted patent for Kv7 channel activators |
|---|---|
| Target Compound Data | Explicitly disclosed in EP3572405A1 as intermediate '2-amino-3-cyclobutylbenzimidazole-5-carbonitrile'; used in acylation step to generate active Kv7 amides [1] |
| Comparator Or Baseline | 2-Amino-1H-benzo[d]imidazole-6-carbonitrile (CAS 63655-40-3): Not disclosed in the patent's synthetic schemes; lacks N1-cyclobutyl motif [1] |
| Quantified Difference | Qualitative: Present vs. Absent from Kv7 activator patent intermediate list |
| Conditions | Patent-based evidence; synthetic utility context |
Why This Matters
Patent-grounded evidence of synthetic utility provides a verifiable, procurement-relevant differentiation: this compound is the direct precursor to a patented class of therapeutic candidates, whereas the des-cyclobutyl comparator is not.
- [1] EP3572405A1 (also published as US10906877B2). Benzoimidazol-1,2-yl amides as Kv7 channel activators. European Patent Office. Filed 2019-07-08. Granted 2021. View Source
